Menthyl acetate
Overview
Description
Menthyl acetate is a natural monoterpene that contributes to the characteristic smell and flavor of peppermint. This compound is known for its fresh, minty, and slightly rose-like aroma, making it a popular ingredient in various products, including cosmetics, food, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of menthol to this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of menthol derived from peppermint oil. The process involves the following steps:
Extraction of Menthol: Menthol is extracted from peppermint oil through fractional distillation.
Esterification: The extracted menthol is then reacted with acetic acid in the presence of an acid catalyst under controlled temperature and pressure conditions.
Purification: The resulting this compound is purified through distillation to remove any unreacted menthol and acetic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield menthol. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Various oxidation products depending on the oxidizing agent and reaction conditions.
Reduction: Menthol.
Substitution: Products where the acetate group is replaced by the nucleophile.
Scientific Research Applications
Mechanism of Action
Menthyl acetate exerts its effects primarily through its interaction with sensory receptors. It activates the cold-sensitive TRPM8 receptors in the skin, leading to a sensation of coolness. This activation is due to the inhibition of calcium ion currents in neuronal membranes. Additionally, this compound may exhibit analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Menthyl acetate is often compared with other menthol esters and related compounds:
Menthol: The parent compound of this compound, known for its strong minty aroma and cooling effect.
Menthyl salicylate: An ester of menthol and salicylic acid, used for its analgesic and anti-inflammatory properties.
Neoisothis compound: A stereoisomer of this compound with similar aromatic properties.
Uniqueness: this compound is unique due to its balanced minty and rose-like aroma, making it a versatile ingredient in various applications. Its ability to activate TRPM8 receptors and provide a cooling sensation further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Menthyl acetate | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | (±)-menthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
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Retrosynthesis Analysis
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